molecular formula C8H9FOS B1344130 [3-Fluoro-4-(methylsulfanyl)phenyl]methanol CAS No. 252562-45-1

[3-Fluoro-4-(methylsulfanyl)phenyl]methanol

Cat. No. B1344130
M. Wt: 172.22 g/mol
InChI Key: SRADQVYSSOTPSR-UHFFFAOYSA-N
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Description

“[3-Fluoro-4-(methylsulfanyl)phenyl]methanol” is a chemical compound with the CAS Number: 252562-45-1 . It has a molecular weight of 172.22 . The IUPAC name for this compound is [3-fluoro-4-(methylsulfanyl)phenyl]methanol . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “[3-Fluoro-4-(methylsulfanyl)phenyl]methanol” is 1S/C8H9FOS/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“[3-Fluoro-4-(methylsulfanyl)phenyl]methanol” is a liquid at room temperature . It has a molecular weight of 172.22 . The compound is stored at a temperature of 2-8°C .

Scientific Research Applications

Synthetic Chemistry Applications

  • Catalyst- and Solvent-Free Syntheses : The research demonstrated efficient approaches for the synthesis of complex heterocyclic compounds through catalyst- and solvent-free conditions, showcasing the utility of fluorinated and methylsulfanyl-substituted phenyl compounds in facilitating regioselective syntheses under environmentally friendly conditions (Moreno-Fuquen et al., 2019).

  • Nucleophilic Substitution : Studies on the structure of methylpyrimidin-4-ones revealed insights into the rate of nucleophilic substitution of the methylsulfanyl group, underscoring the influence of fluorine atoms on reaction rates, which could be leveraged in designing synthetic pathways for fluorinated pharmaceuticals (Kheifets et al., 2004).

  • Interaction with Alcohols : Investigation into the interactions of alcohols with fluorophenylacetylenes via IR-UV double resonance spectroscopy and computational methods provided insights into hydrogen bonding dynamics, crucial for designing solvents and reaction conditions in synthetic processes (Maity et al., 2011).

Material Science and Polymer Applications

  • Proton Exchange Membranes : Research on sulfonated poly(arylene ether sulfone) copolymers highlighted the role of fluorinated compounds in enhancing the properties of materials for fuel cell applications. The introduction of fluorinated side chains improved proton conductivity, demonstrating the potential of these materials in energy technologies (Kim et al., 2008).

Pharmacological and Biochemical Applications

  • Enzymatic Desymmetrization : A study on the enzymatic desymmetrization of 3-(4-fluorophenyl)glutaric anhydride through lipase-catalyzed alcoholysis in organic solvents demonstrated the utility of fluorinated compounds in producing enantiomerically enriched intermediates for pharmaceutical synthesis, showcasing the application of biocatalysis in creating complex, chiral molecules (Liu et al., 2014).

Safety And Hazards

The safety information for “[3-Fluoro-4-(methylsulfanyl)phenyl]methanol” indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

(3-fluoro-4-methylsulfanylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FOS/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRADQVYSSOTPSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-Fluoro-4-(methylsulfanyl)phenyl]methanol

Synthesis routes and methods

Procedure details

The mixture of 3-fluoro-4-(methylsulfanyl)benzaldehyde (19.44 g, 114.2 mmol) and sodium borohydride (2.1 g, 55.46 mmol) in methanol (200 mL) was stirred at room temperature for 2 hour. Water was added to the mixture, and the mixture was evaporated, diluted with ethyl acetate (300 mL), washed with water (100 mL), dried over MgSO4, and concentrated in vacuo. The residue was purified by flash chromatography on silica gel eluting with ethyl acetate/hexane (1/4) to provide the subtitle compound (19.91 g, 100% yield) as an oil.
Quantity
19.44 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

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